molecular formula C10H17NO2S3 B4966490 4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate

4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate

Cat. No.: B4966490
M. Wt: 279.4 g/mol
InChI Key: GELQIUZLDROBDA-UHFFFAOYSA-N
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Description

4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate is a chemical compound with a complex structure that includes a thiophene ring, a dioxido group, and a diethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate typically involves the reaction of 4-methyl-2,3-dihydrothiophene-1,1-dioxide with diethylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various derivatives with different functional groups .

Scientific Research Applications

4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-1,1-dioxido-2,3-dihydrothiophen-3-yl diethylcarbamodithioate include:

  • 4-Methyl-1,1-dioxido-2,3-dihydro-3-thiophenyl thiocyanate
  • 4-Methyl-1,1-dioxido-2,3-dihydro-3-thiophenyl isopropylcarbamodithioate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S3/c1-4-11(5-2)10(14)15-9-7-16(12,13)6-8(9)3/h6,9H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQIUZLDROBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1CS(=O)(=O)C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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